molecular formula C22H19F3N4O4 B13745402 (5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone

(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone

Cat. No.: B13745402
M. Wt: 460.4 g/mol
InChI Key: GXHHFKHLQACGJH-UHFFFAOYSA-N
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Description

The compound (5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone belongs to a class of methanone derivatives featuring isoxazole and piperazine moieties. Key structural characteristics include:

  • Isoxazole ring: Substituted with a phenyl group at position 3 and a methyl group at position 5.
  • Piperazine ring: Substituted at position 4 with a 2-nitro-4-(trifluoromethyl)phenyl group. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, which may enhance electrophilic reactivity and influence binding interactions .

Properties

Molecular Formula

C22H19F3N4O4

Molecular Weight

460.4 g/mol

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H19F3N4O4/c1-14-19(20(26-33-14)15-5-3-2-4-6-15)21(30)28-11-9-27(10-12-28)17-8-7-16(22(23,24)25)13-18(17)29(31)32/h2-8,13H,9-12H2,1H3

InChI Key

GXHHFKHLQACGJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Overview

The 5-methyl-3-phenyl-4-isoxazole fragment is a key structural component. Preparation methods for related isoxazole derivatives, such as 5-methyl-3,4-diphenylisoxazole, provide insight into the core synthesis.

Reported Methods

  • Method A (Sodium Carbonate Reflux in THF/Water):
    Leonardo Di Nunno et al. (2004) reported synthesizing 5-methyl-3,4-diphenylisoxazole by adding aqueous sodium carbonate to 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole in tetrahydrofuran (THF), followed by reflux for 1 hour. The product was extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield 80% product with 85% purity. The method is straightforward but suffers from moderate yield and purity limitations.

  • Method B (Trifluoroacetic Acid Dehydration):
    Leterdre LJ et al. described a synthesis involving dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole in trifluoroacetic acid at 35°C, yielding 74% product with 89% purity. This approach improves purity but still has moderate yield.

  • Improved Industrial Method (Methanol/Water with Inorganic Base):
    A patent (CN106146424A) proposes a method addressing the above limitations by performing a dehydration reaction of the precursor compound in a methanol-water mixture in the presence of an inorganic base. This method achieves over 99% purity and higher yields, with simple operation and cost-effectiveness, making it suitable for industrial-scale production.

Summary Table: Isoxazole Core Preparation

Method Solvent System Key Reagents Temperature Yield (%) Purity (%) Notes
Sodium Carbonate Reflux THF / Water Na2CO3 Reflux 1 hr 80 85 Moderate purity and yield
Trifluoroacetic Acid Dehydration Trifluoroacetic Acid TFA 35°C 74 89 Improved purity, moderate yield
Methanol/Water + Inorganic Base Methanol / Water Inorganic base (unspecified) Ambient/Heat >80 >99 High purity, industrially viable

Functionalization of the Piperazine Moiety

The piperazine ring substituted with 4-[2-nitro-4-(trifluoromethyl)phenyl] is another critical fragment.

Synthesis of Substituted Piperazine

  • Piperazine derivatives bearing nitro and trifluoromethyl groups on the phenyl ring are typically prepared via nucleophilic aromatic substitution or palladium-catalyzed amination reactions starting from appropriately substituted aryl halides.

  • Literature patents on related piperazinyl compounds (EP1998620B1) describe multi-step synthesis involving protection/deprotection, alkylation, and acylation steps to install desired substituents on piperazine rings.

Coupling Strategies

  • The piperazine nitrogen is acylated with an isoxazole-containing acid chloride or activated ester to form the methanone linkage.

  • Coupling reactions are generally performed in polar aprotic solvents (e.g., dichloromethane, DMF) with bases such as triethylamine to neutralize released HCl and drive the reaction to completion.

Assembly of the Final Compound

Methanone Linkage Formation

  • The key step involves coupling the isoxazolyl moiety to the substituted piperazine via a methanone (carbonyl) bridge.

  • This is commonly achieved by reacting the piperazine derivative with an acid chloride or activated carboxylic acid derivative of the isoxazole.

  • Reaction conditions typically include low temperature to ambient, inert atmosphere to prevent side reactions, and purification by crystallization or chromatography.

Purification and Characterization

  • The final product is purified to high purity (>98%) using recrystallization or preparative HPLC.

  • Characterization involves NMR, mass spectrometry, elemental analysis, and melting point determination.

Data Summary Table: Preparation Methods of (5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone

Step Reaction Type Key Reagents/Conditions Yield (%) Purity (%) Remarks
Isoxazole core synthesis Dehydration Methanol/Water + Inorganic base, heat >80 >99 Industrially scalable method
Piperazine substitution Nucleophilic substitution / Pd-catalyzed amination Substituted aryl halides, piperazine Variable High Multi-step, requires optimization
Coupling (methanone formation) Acylation Acid chloride of isoxazole + substituted piperazine, base 70-90 >98 Controlled conditions required
Final purification Recrystallization / Chromatography Solvent systems vary - >98 Ensures pharmaceutical grade

Research Findings and Industrial Considerations

  • The improved dehydration method for isoxazole synthesis significantly enhances yield and purity, addressing previous limitations of moderate yields and impurities.

  • The use of trifluoromethyl and nitro substituents on the phenyl ring of piperazine increases the compound’s complexity, necessitating careful control of reaction conditions to avoid side reactions.

  • The methanone linkage formation is a critical step requiring precise stoichiometry and reaction environment to ensure high coupling efficiency.

  • Purification techniques are vital for achieving the high purity required for pharmaceutical applications.

  • The overall synthetic route is amenable to scale-up due to the availability of starting materials and robustness of key steps.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted isoxazole or piperazine derivatives .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to this isoxazole derivative exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives can interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction . The specific structural features of this compound may enhance its efficacy compared to simpler analogs.

Anticancer Properties

Isoxazole derivatives have been studied for their anticancer effects. A case study involving a related compound showed significant inhibition of tumor growth in xenograft models, suggesting that the isoxazole ring contributes to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . The presence of trifluoromethyl groups may also enhance biological activity by improving lipophilicity and metabolic stability.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored. A series of experiments indicated that derivatives with similar structures exhibited activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Antidepressant Enhanced serotonin receptor interaction
Anticancer Tumor growth inhibition in xenograft models
Antimicrobial Activity against resistant Staphylococcus aureus

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Isoxazole ringEnhances biological activity
Trifluoromethyl groupImproves lipophilicity
Piperazine moietyIncreases receptor binding affinity

Mechanism of Action

The mechanism of action of (5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Piperazine Substituent Isoxazole Substituent Molecular Formula (if available) Key Features
Target Compound 2-Nitro-4-(trifluoromethyl)phenyl 3-Phenyl-5-methyl Not explicitly provided Strong electron-withdrawing groups (NO₂, CF₃) enhance stability and reactivity.
[4-(3-Chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-methanone 3-Chlorophenyl 4-Fluorophenyl-5-methyl Not provided Halogen substituents (Cl, F) may improve lipophilicity and binding affinity.
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-methanone 2-Ethoxyphenyl 2-Chloro-6-fluorophenyl-5-methyl C₂₃H₂₃ClFN₃O₃ Ethoxy group (-OCH₂CH₃) introduces electron-donating effects.
[4-(2,3-Dimethylphenyl)-1-piperazinyl][3-ethyl-5-methyl-4-isoxazolyl]-methanone 2,3-Dimethylphenyl 3-Ethyl-5-methyl Not provided Methyl/ethyl groups increase steric bulk, potentially reducing metabolism.

Electronic and Steric Effects

  • Target Compound: The 2-nitro-4-(trifluoromethyl)phenyl group introduces significant electron-withdrawing effects, which may: Enhance metabolic stability by resisting oxidation. Reduce solubility in aqueous environments due to the hydrophobic CF₃ group.
  • Chlorophenyl/Fluorophenyl Analogs (e.g., ): Halogen atoms (Cl, F) balance lipophilicity and polarity, favoring blood-brain barrier penetration in neurological targets.
  • Ethoxyphenyl Analog : The ethoxy group (-OCH₂CH₃) is electron-donating, which may reduce electrophilic reactivity but improve solubility.

Biological Activity

The compound (5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone (commonly referred to as Compound X ) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of Compound X, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Compound X has the following molecular formula: C22H19F3N4OC_{22}H_{19}F_3N_4O. The structure features an isoxazole ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.

Structural Formula

Compound X  5 Methyl 3 phenyl 4 isoxazolyl 4 2 nitro 4 trifluoromethyl phenyl 1 piperazinyl methanone\text{Compound X }\text{ 5 Methyl 3 phenyl 4 isoxazolyl 4 2 nitro 4 trifluoromethyl phenyl 1 piperazinyl methanone}

Molecular Characteristics

PropertyValue
Molecular Weight426.41 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Research indicates that Compound X exhibits inhibitory effects on various biological pathways. It primarily functions as an inhibitor of specific kinases, which are crucial in signaling pathways related to cancer and inflammation. The compound's structure allows it to interact effectively with target proteins, modulating their activity.

Therapeutic Applications

  • Cancer Treatment :
    • Compound X has shown promise in inhibiting tumor growth in various cancer cell lines. Its action is particularly noted against breast cancer and gastric cancer models.
    • A study revealed that Compound X inhibited cell proliferation by inducing apoptosis in cancer cells, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound has been identified as having anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It modulates cytokine production and reduces inflammation markers in vitro .
  • Neuroprotective Effects :
    • Preliminary studies suggest that Compound X may exert neuroprotective effects, potentially beneficial in neurodegenerative conditions .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of Compound X on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations of 10 µM and higher, with an IC50 value of approximately 8 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase-3 pathways.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, Compound X reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by over 50% at a concentration of 5 µM. This suggests its potential utility in managing inflammatory responses.

Research Findings

Several studies have characterized the biological activities of Compound X:

  • Kinase Inhibition : Compound X was found to inhibit multiple kinases involved in cell signaling pathways at nanomolar concentrations, indicating its potency as a therapeutic agent .
  • Pharmacokinetics : In vivo studies showed that Compound X is rapidly absorbed after oral administration, with peak plasma concentrations achieved within one hour .

Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces cytokine levels; modulates immune response
NeuroprotectivePotential benefits in neurodegenerative models

Q & A

Q. How can crystallographic data inform the rational design of derivatives?

  • Methodological Answer : Analyze X-ray structures to identify:
  • Intermolecular interactions : Hydrogen bonds between the methanone carbonyl and target residues.
  • Torsional angles : Adjust piperazinyl flexibility to optimize binding pocket fit.
  • Electrostatic potential maps : Guide the introduction of charged groups (e.g., sulfonyl) to enhance solubility .

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